For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Methoxypyrimidine-4-carbaldehyde
This technical guide provides a comprehensive overview of the core properties of 2-Methoxypyrimidine-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its physicochemical properties, spectroscopic data, a potential synthetic route with experimental protocols, and discusses its prospective biological significance.
Physicochemical Properties
2-Methoxypyrimidine-4-carbaldehyde is a substituted pyrimidine, a class of compounds integral to various biological molecules. The presence of a methoxy group and a reactive carbaldehyde (aldehyde) group makes it a versatile intermediate for the synthesis of more complex molecular architectures.
Table 1: Physicochemical Data for 2-Methoxypyrimidine-4-carbaldehyde
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1][2] |
| CAS Number | 164738-44-7 | [1] |
| Appearance | Solid (Predicted) | N/A |
| Purity | ≥98% | [2] |
| Storage Conditions | 2-8°C, under inert gas atmosphere | [2] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 2-Methoxypyrimidine-4-carbaldehyde
| Technique | Expected Features |
| ¹H NMR | - Aldehydic proton (CHO) singlet: ~9.8-10.2 ppm. - Pyrimidine ring protons: Doublets or singlets between ~8.0-9.0 ppm. - Methoxy group (OCH₃) singlet: ~4.0-4.2 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon (CHO): ~185-195 ppm. - Pyrimidine ring carbons: ~110-170 ppm. - Methoxy carbon (OCH₃): ~55-60 ppm. |
| IR Spectroscopy | - C=O stretch (aldehyde): ~1690-1715 cm⁻¹. - C-H stretch (aldehyde): Two weak bands at ~2720 and ~2820 cm⁻¹. - C=N and C=C stretches (pyrimidine ring): ~1500-1600 cm⁻¹. - C-O stretch (methoxy): ~1000-1300 cm⁻¹. |
| Mass Spectrometry (EI-MS) | - Molecular ion peak [M]⁺ at m/z = 138.[5] - Fragmentation patterns showing loss of -CHO (m/z = 109) and -OCH₃ (m/z = 107).[6] |
Synthesis and Experimental Protocols
The synthesis of 2-Methoxypyrimidine-4-carbaldehyde can be approached through several synthetic strategies. A plausible and effective method involves the formylation of a 2-methoxypyrimidine precursor. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic systems and serves as a reliable protocol.[3][7]
3.1. Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The synthesis involves the reaction of 2-methoxypyrimidine with the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Caption: Proposed Vilsmeier-Haack synthesis of 2-Methoxypyrimidine-4-carbaldehyde.
3.2. Detailed Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is adapted from established procedures for the formylation of related heterocyclic compounds.[7]
Materials:
-
2-Methoxypyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, three-necked
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature control
Workflow Diagram:
Caption: Experimental workflow for the synthesis and purification of the target compound.
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF (3 equivalents) to 0°C using an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Reactant Addition: Dissolve 2-methoxypyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with DCM (3 x volume). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 2-Methoxypyrimidine-4-carbaldehyde.
3.3. Spectroscopic Analysis Protocol
Sample Preparation (NMR):
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]
Instrumentation and Acquisition (NMR):
-
Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire spectra using a standard pulse sequence with a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence with a longer relaxation delay (2-5 seconds).[4]
Sample Preparation and Data Acquisition (IR):
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) with the neat solid can be used.
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.[4]
Biological Activity and Potential Applications
The pyrimidine nucleus is a cornerstone of many biologically active molecules, including nucleic acids (cytosine, thymine, uracil) and various synthetic drugs.[8][9] Derivatives of pyrimidine are known to exhibit a wide range of pharmacological activities, including:
The presence of the methoxy and aldehyde functionalities on the pyrimidine ring of 2-Methoxypyrimidine-4-carbaldehyde provides reactive sites for further chemical modifications. This makes it a valuable building block for generating libraries of novel compounds for drug discovery screening. For instance, the aldehyde group can readily undergo reactions like Knoevenagel condensation, Wittig reactions, and Schiff base formation to create diverse molecular scaffolds.[13]
While specific signaling pathways directly modulated by 2-Methoxypyrimidine-4-carbaldehyde are not yet elucidated in the literature, its structural similarity to other biologically active pyrimidines suggests it could be a valuable lead compound in various therapeutic areas.[8][12] The de novo pyrimidine synthesis pathway is a fundamental biological process essential for DNA and RNA synthesis, and compounds that interact with enzymes in this pathway can have significant therapeutic effects.[14][15][16] Further research is warranted to explore the biological profile of this compound.
References
- 1. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE CAS#: 90905-32-1 [m.chemicalbook.com]
- 2. 2-Methoxypyrimidine-4-carbaldehyde – Biotuva Life Sciences [biotuva.com]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. lehigh.edu [lehigh.edu]
- 6. 2-Methoxypyrimidine | C5H6N2O | CID 136730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. davuniversity.org [davuniversity.org]
- 15. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 16. microbenotes.com [microbenotes.com]
